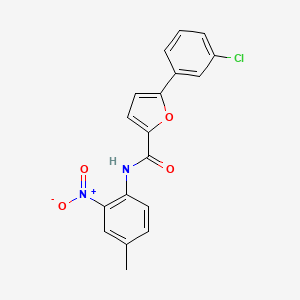

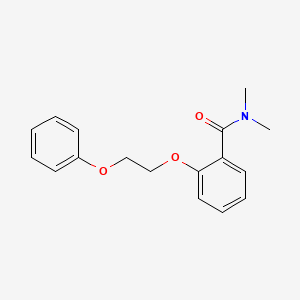

![molecular formula C18H19NO3S B5091144 1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)

1-[3-(benzylsulfonyl)propanoyl]indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[3-(benzylsulfonyl)propanoyl]indoline” is a complex organic compound. It is a derivative of indoline, a heterocyclic compound that consists of a benzene ring fused with a five-membered nitrogenous ring . Indoline and its derivatives have been widely used in drug design due to their special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Synthesis Analysis

The synthesis of indoline derivatives has been a central theme in organic synthesis over the last century . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “1-[3-(benzylsulfonyl)propanoyl]indoline” is not directly available from the search results. However, the structure of indoline, a key component of the compound, consists of a benzene ring fused with a five-membered nitrogenous ring .

Chemical Reactions Analysis

The chemical reactions involving indoline derivatives are diverse and complex. For instance, the indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(benzylsulfonyl)propanoyl]indoline” are not directly available from the search results. However, indoline is a relatively weak basic chemical . This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .

Mécanisme D'action

The mechanism of action of “1-[3-(benzylsulfonyl)propanoyl]indoline” is not directly available from the search results. However, indoline derivatives have been shown to exhibit a variety of biological activities, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Safety and Hazards

The safety data sheet for a similar compound, “1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carbonitrile”, suggests that it may pose certain hazards. If inhaled or ingested, or if it comes into contact with skin or eyes, it may require medical attention .

Orientations Futures

Indoline and its derivatives continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Propriétés

IUPAC Name |

3-benzylsulfonyl-1-(2,3-dihydroindol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(19-12-10-16-8-4-5-9-17(16)19)11-13-23(21,22)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIDEVHMMAHHGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

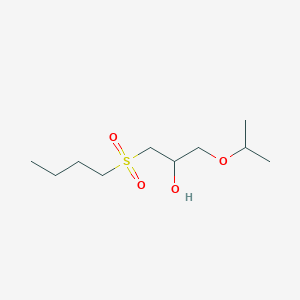

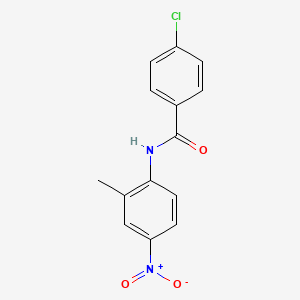

![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)

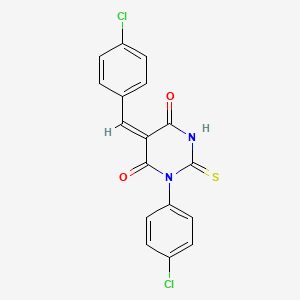

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)

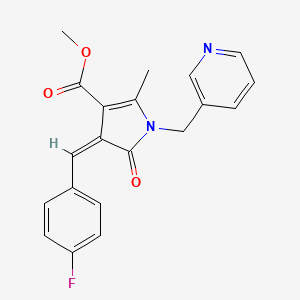

![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)

![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)

![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)

![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)

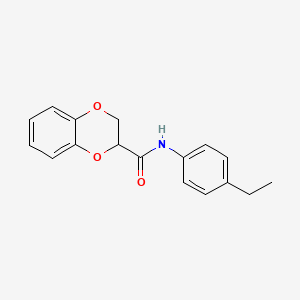

![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)